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Compound of Interest

Compound Name: Tnik-IN-5

Cat. No.: B15145013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of Tnik-IN-5,

a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This document summarizes the

available quantitative data, details relevant experimental methodologies, and visualizes key

biological pathways and experimental workflows.

Data Presentation: Kinase Selectivity of Tnik-IN-5
Tnik-IN-5 has been identified as a highly potent inhibitor of TNIK, with a reported half-maximal

inhibitory concentration (IC50) of 50 nM.[1][2] While comprehensive public data on the

selectivity of Tnik-IN-5 against a broad panel of kinases is not readily available, the data for

other TNIK inhibitors highlights the importance of assessing off-target effects. For instance, the

TNIK inhibitor NCB-0846 has been shown to also inhibit FLT3, PDGFRα, and CDK2/CycA2. In

contrast, the selective TNIK inhibitor INS018_055 displayed no off-target activity when

screened against a panel of 78 other proteins.

For comparative purposes, the table below includes the inhibitory activities of various known

TNIK inhibitors.
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Inhibitor TNIK IC50/Ki Off-Target Kinases Reference

Tnik-IN-5 50 nM (IC50)
Data not publicly

available
[1][2]

KY-05009 100 nM (Ki) Not specified

TNIK inhibitor X 9 nM (IC50) Not specified [3]

PF-794 39 nM (IC50) Not specified [3]

NCB-0846 21 nM (IC50)
FLT3, PDGFRα,

CDK2/CycA2
[3]

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in drug development.

This typically involves screening the compound against a large panel of kinases. Below are

detailed methodologies for key experiments relevant to characterizing the selectivity of

inhibitors like Tnik-IN-5.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase

reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed,

resulting in the production of ADP. In the second step, the remaining ATP is depleted, and the

produced ADP is converted back to ATP. This newly synthesized ATP is then used by luciferase

to generate light, and the luminescent signal is proportional to the initial kinase activity.

Protocol:

Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant

human TNIK), the substrate (a suitable peptide or protein), ATP, and the test inhibitor (Tnik-
IN-5) at various concentrations. The reaction is typically carried out in a buffer containing

Tris-HCl, MgCl2, and a reducing agent like DTT.
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Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a

controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

ATP Depletion and ADP Conversion: An ADP-Glo™ Reagent is added to the reaction, which

contains an ADP-to-ATP conversion enzyme and an ATP-depleting enzyme. This step stops

the kinase reaction and converts any ADP produced to ATP.

Signal Generation: A Kinase Detection Reagent is added, which contains luciferase and its

substrate. The amount of light produced is measured using a luminometer.

Data Analysis: The luminescent signal is plotted against the inhibitor concentration to

determine the IC50 value, which is the concentration of the inhibitor required to reduce the

kinase activity by 50%.

Kinome Scanning (e.g., KINOMEscan™)
This is a high-throughput screening method to determine the binding affinity of a compound

against a large number of kinases.

Principle: The assay is based on a competition binding assay. An immobilized active site-

directed ligand is used to bind to the kinase. The test compound is then added, and its ability to

displace the immobilized ligand is measured.

Protocol:

Kinase Panel: A large panel of purified human kinases is used, often expressed as fusion

proteins for purification and immobilization.

Competition Binding: Each kinase is incubated with the test compound (Tnik-IN-5) and an

immobilized, proprietary, active-site directed ligand.

Quantification: The amount of kinase bound to the solid support is quantified using a

sensitive detection method, such as quantitative PCR (qPCR) for a DNA tag fused to the

kinase or an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl),

where a lower percentage indicates stronger binding of the test compound to the kinase.
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These values can be used to calculate dissociation constants (Kd) for the interactions.

Signaling Pathway and Experimental Workflow
Visualization
TNIK Signaling Pathway
TNIK is a key component of the Wnt signaling pathway, which is crucial for embryonic

development and tissue homeostasis. Aberrant Wnt signaling is implicated in various cancers.

Tnik-IN-5 exerts its effect by inhibiting the kinase activity of TNIK within this pathway.
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Caption: The Wnt/TNIK signaling pathway and the point of inhibition by Tnik-IN-5.

Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a

kinase inhibitor.
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Kinase Inhibitor Selectivity Profiling Workflow

Start:
Synthesize/Obtain

Kinase Inhibitor
(e.g., Tnik-IN-5)

Primary Biochemical Assay
(e.g., IC50 determination for TNIK)

Broad Kinome Screen
(e.g., KINOMEscan™ against

a large panel of kinases)

Data Analysis:
- Determine IC50/Kd values

- Identify off-targets

Secondary Assays:
- Orthogonal biochemical assays
- Cell-based assays for on-target

and off-target effects

Generate Selectivity Profile:
- Tabulate data

- Visualize results (e.g., kinome map)

End:
Characterized

Selectivity Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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